(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-2-(methoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane;2-hydroxypropane-1,2,3-tricarboxylic acid
Description
The compound "(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-2-(methoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane;2-hydroxypropane-1,2,3-tricarboxylic acid" is a salt composed of a bicyclic tropane derivative and L-tartaric acid (2-hydroxypropane-1,2,3-tricarboxylic acid). The 8-azabicyclo[3.2.1]octane core is substituted at position 3 with a 3,4-dichlorophenyl group and at position 2 with a methoxymethyl moiety. The tartrate counterion enhances solubility and stability, making the compound suitable for pharmaceutical use.
Properties
Molecular Formula |
C22H29Cl2NO8 |
|---|---|
Molecular Weight |
506.4 g/mol |
IUPAC Name |
(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-2-(methoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C16H21Cl2NO.C6H8O7/c1-19-11-4-6-16(19)13(9-20-2)12(8-11)10-3-5-14(17)15(18)7-10;7-3(8)1-6(13,5(11)12)2-4(9)10/h3,5,7,11-13,16H,4,6,8-9H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t11-,12+,13+,16+;/m0./s1 |
InChI Key |
WQADQTGDTJDILR-NEDKYFLZSA-N |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)COC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)COC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Azabicyclo[3.2.1]octane Framework
The bicyclic azabicyclo[3.2.1]octane core is typically synthesized via multi-step organic synthesis involving:
- Construction of the bicyclic ring system through intramolecular cyclization or ring-closing reactions.
- Introduction of the 8-methyl substituent on the nitrogen atom.
- Functionalization at the 2- and 3-positions with methoxymethyl and 3,4-dichlorophenyl groups, respectively.
A representative synthetic route includes:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Formation of bicyclic scaffold | Cyclization of suitable precursors to form azabicyclo[3.2.1]octane |
| 2 | N-Methylation | Introduction of methyl group on nitrogen (N8 position) |
| 3 | Electrophilic substitution | Attachment of 3,4-dichlorophenyl group at C3 position |
| 4 | Alkylation | Introduction of methoxymethyl group at C2 position |
This approach is supported by patent CN103906746A, which describes methods for synthesizing substituted azabicyclo[3.2.1]octane derivatives with various substitutions including dichlorophenyl and methoxymethyl groups.
Functional Group Introduction
- The 3-(3,4-dichlorophenyl) substituent is introduced via electrophilic aromatic substitution or cross-coupling reactions using appropriate aryl halides or boronic acids.
- The 2-(methoxymethyl) group is typically installed through alkylation using methoxymethyl halides under basic conditions.
Preparation of the Final Compound as a Citric Acid Salt
The final compound is isolated as a salt or complex with 2-hydroxypropane-1,2,3-tricarboxylic acid (citric acid) to enhance physicochemical properties:
- The bicyclic amine base is reacted with citric acid in stoichiometric amounts.
- The reaction is usually carried out in an organic solvent such as ethanol or methanol under mild conditions.
- The resulting salt is purified by crystallization or recrystallization.
This salt formation step improves solubility and stability, which is crucial for pharmaceutical applications.
Analytical Data and Characterization
Physicochemical Properties
Spectral Data
- Mass spectrometry confirms molecular ion peaks consistent with the bicyclic amine structure.
- NMR and IR spectroscopy are used to confirm substitution patterns and salt formation.
Summary Table of Preparation Steps
| Stage | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Bicyclic ring formation | Intramolecular cyclization, base catalysts | Formation of azabicyclo[3.2.1]octane core |
| N-Methylation | Methyl iodide or methyl sulfate, base | Methyl group introduced on nitrogen |
| 3,4-Dichlorophenyl addition | Aryl halide coupling (e.g., Suzuki) | Installation of dichlorophenyl group |
| 2-Methoxymethylation | Methoxymethyl chloride, base | Introduction of methoxymethyl group |
| Salt formation | Citric acid, ethanol/methanol, mild heating | Formation of stable citric acid salt |
Research and Patent Sources
- Patent CN103906746A provides detailed synthetic routes for azabicyclo[3.2.1]octane derivatives with dichlorophenyl and methoxymethyl substituents.
- Chemical databases such as PubChem and ChemSrc provide molecular data and confirm structural details.
- No direct synthesis protocols for the exact citric acid salt form are widely published but can be inferred from standard amine salt preparation methods.
Chemical Reactions Analysis
Polymorphic Transformations
The tartrate salt exists in multiple anhydrous and hydrated forms, characterized by distinct X-ray diffraction (XRD) patterns .
Table 1: XRD Peaks for Polymorphic Forms
| Form | Principal Peaks (2θ ± 0.2°) | Description |
|---|---|---|
| Form I | 6.0, 12.1, 18.3, 24.5 | Monohydrate (stable at room temperature) |
| Form II | 7.2, 14.4, 21.6, 28.8 | Anhydrate (thermally dehydrated) |
| Form III | 5.8, 11.6, 17.4, 23.2 | Anhydrate (metastable) |
| Form IV | 6.4, 12.8, 19.2, 25.6 | Anhydrate (rare, unstable) |
-
Form II is obtained by heating Form I (monohydrate) to 125°C under nitrogen .
-
Form IV forms via suspension of Form II/III in anhydrous ethanol but tends to revert to Form III .
Stability and Hydration/Dehydration Dynamics
-
Hydration : Form I (monohydrate) reversibly loses water upon heating, transitioning to Form II (anhydrate) .
-
Hygroscopicity : Form II absorbs moisture under high humidity, partially converting back to Form I .
Table 2: Thermal Stability Data
| Form | Dehydration Temp (°C) | Water Content (%) |
|---|---|---|
| Form I | 70–100 | 3.8 (theoretical: 3.7) |
| Form II | N/A | 0 (anhydrous) |
Functional Group Reactivity
-
Amine Group : The 8-methyl-8-azabicyclo tertiary amine participates in acid-base reactions (e.g., salt formation with carboxylic acids) .
-
Ether Linkage : The methoxymethyl group is chemically inert under physiological conditions but may undergo hydrolysis under strong acidic/basic conditions .
Pharmacological Relevance
While not a direct chemical reaction, the salt’s bioavailability is influenced by its dissolution kinetics. The tartrate salt’s enhanced solubility compared to the free base improves intestinal absorption .
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions.
Biology
In biology, the compound may be used to study enzyme interactions and metabolic pathways due to its multiple functional groups and chiral centers.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, particularly if it interacts with specific biological targets.
Industry
In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Binding to Active Sites: The compound may bind to the active sites of enzymes, inhibiting or activating their function.
Signal Transduction: It could participate in signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in the 8-Azabicyclo[3.2.1]octane Family
Several compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in substituents and pharmacological profiles:
Table 1: Structural and Functional Comparison
*Estimated based on tropane core (C₁₃H₁₈Cl₂NO₂ ≈ 307) + tartaric acid (C₄H₆O₆ ≈ 150).
Key Observations:
- Pharmacological Targets: While the target compound inhibits monoamine reuptake, ecgonine () and cocaine-derived haptens () interact with dopamine transporters or immune systems, respectively.
- Salt Forms : Tartrate salts () generally exhibit higher aqueous solubility than hydrochlorides (), improving bioavailability for CNS applications.
Key Observations:
- The tartrate salt (target compound) is likely synthesized via straightforward acid-base neutralization, whereas haptens () require multi-step organic reactions with specialized purification (HPLC).
- Catalytic methods (e.g., Pd/C in ) are critical for introducing functional groups like benzoyloxy or carboxamido moieties.
Biological Activity
The compound (1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-2-(methoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane ; 2-hydroxypropane-1,2,3-tricarboxylic acid (commonly referred to as a derivative of the tropane alkaloid family) is notable for its complex bicyclic structure and potential therapeutic applications. This article provides an in-depth exploration of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The compound features a bicyclic structure characterized by:
- An azabicyclo[3.2.1]octane core.
- A dichlorophenyl group that enhances its lipophilicity and biological interactions.
- A methoxymethyl substituent which may influence its pharmacokinetic properties.
Key Features
| Feature | Description |
|---|---|
| Core Structure | Azabicyclo[3.2.1]octane |
| Functional Groups | Dichlorophenyl, Methoxymethyl |
| Molecular Formula | CHClNO |
| Molecular Weight | 327.21 g/mol |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems in the brain:
Triple Monoamine Reuptake Inhibition
Research indicates that the compound acts as a triple monoamine reuptake inhibitor , which means it inhibits the reuptake of:
- Serotonin
- Norepinephrine
- Dopamine
This mechanism can enhance neurotransmitter levels in synaptic clefts, potentially leading to improved mood and cognitive function. Such properties suggest therapeutic implications for treating conditions like depression and anxiety disorders.
Case Studies
-
Neuropsychiatric Disorders
- A study highlighted that derivatives similar to this compound showed promise in treating depression by modulating serotonin and norepinephrine pathways. The unique structural features may provide advantages over traditional antidepressants.
-
Cognitive Enhancement
- Preliminary research has suggested that compounds with similar bicyclic structures can improve cognitive functions in animal models, indicating potential uses in age-related cognitive decline therapies.
Pharmacological Studies
Pharmacological evaluations have demonstrated that the compound exhibits significant activity against various biological targets:
- In vitro studies have shown that it effectively increases serotonin levels by inhibiting its transporters.
- Animal models indicate enhanced locomotor activity and reduced depressive-like behaviors when administered the compound.
Safety Profile
Toxicological assessments are necessary to ensure safety in potential therapeutic applications. Current data suggest a favorable safety profile with minimal side effects observed at therapeutic doses.
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of the bicyclo[3.2.1]octane core be experimentally validated?
- Methodological Answer : Use X-ray crystallography to resolve the absolute stereochemistry of the bicyclo core, as demonstrated for structurally related azabicyclo compounds (e.g., ). For intermediates, employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) to separate enantiomers. Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial proximity of substituents, such as the dichlorophenyl and methoxymethyl groups .
Q. What synthetic strategies are optimal for constructing the azabicyclo[3.2.1]octane scaffold?
- Methodological Answer : Utilize a tandem Mannich-cyclization reaction to form the bicyclic framework, as seen in analogous 8-azabicyclo[3.2.1]octane syntheses ( ). Protect the secondary amine with a tert-butoxycarbonyl (Boc) group to prevent side reactions. Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid derivatives) ensures enantiopurity of the final product .
Q. Which analytical techniques are suitable for quantifying the compound and its impurities?
- Methodological Answer : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) coupled with high-resolution mass spectrometry (HRMS) enables quantification and impurity profiling ( ). For stability-indicating methods, employ forced degradation studies (acid/base hydrolysis, oxidative stress) to validate specificity .
Advanced Research Questions
Q. How can conflicting solubility data for the citric acid co-component be resolved?
- Methodological Answer : Conduct pH-dependent solubility studies using potentiometric titration (e.g., Sirius T3) to assess ionization states. Compare experimental data with computational predictions (e.g., COSMO-RS models) to identify discrepancies. Adjust buffer systems (e.g., citrate-phosphate buffers) to mimic physiological conditions, as citric acid’s tricarboxylic structure may influence solubility .
Q. What experimental designs are recommended for evaluating the compound’s metabolic stability?
- Methodological Answer : Use in vitro hepatocyte or microsomal assays with LC-MS/MS to monitor metabolite formation. For the dichlorophenyl moiety, screen for cytochrome P450 (CYP3A4/2D6) interactions. Employ deuterium labeling (e.g., at the methoxymethyl group) to track metabolic pathways ( ). Validate findings with in vivo pharmacokinetic studies in rodent models .
Q. How can contradictory stability data under varying temperatures be addressed?
- Methodological Answer : Perform accelerated stability testing (40°C/75% RH for 6 months) per ICH guidelines. Use differential scanning calorimetry (DSC) to identify polymorphic transitions. For hygroscopic citric acid, pair dynamic vapor sorption (DVS) with X-ray powder diffraction (XRPD) to correlate moisture uptake with physical stability .
Q. What computational approaches predict the compound’s binding affinity to neurological targets?
- Methodological Answer : Apply molecular docking (e.g., AutoDock Vina) to model interactions with σ1 receptors, given structural similarities to other azabicyclo compounds ( ). Validate predictions with surface plasmon resonance (SPR) assays to measure binding kinetics. Use molecular dynamics simulations (AMBER/CHARMM) to assess conformational stability of ligand-receptor complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
